molecular formula C7H17ClN2O2S B2512863 (1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride CAS No. 2219419-44-8

(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride

Cat. No. B2512863
CAS RN: 2219419-44-8
M. Wt: 228.74
InChI Key: RBVZZWPQUDJVPZ-UHFFFAOYSA-N
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Description

“(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2219419-44-8 . It has a molecular weight of 228.74 . The IUPAC name for this compound is (1-(ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-5-3-4-7(9)6-8;/h7H,2-6,8H2,1H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

“(1-(Ethylsulfonyl)pyrrolidin-2-yl)methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .

properties

IUPAC Name

(1-ethylsulfonylpyrrolidin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-5-3-4-7(9)6-8;/h7H,2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVZZWPQUDJVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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